Biotin alkyne

BONCAT TMT Proteomics Peptide Enrichment

For proteomics and PTM workflows demanding maximum coverage and accuracy, Biotin alkyne (CAS 773888-45-2) is the proven choice. It identifies 22% more modified proteins and delivers 61% higher database verification accuracy than SPAAC alternatives in O-GlcNAcylation analysis. Its 10⁻¹⁵ M KD ensures irreversible streptavidin capture for low-abundance targets. This reagent is essential for minimizing false-negative rates and harsh-wash resilience.

Molecular Formula C13H19N3O2S
Molecular Weight 281.38 g/mol
Cat. No. B606119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin alkyne
Molecular FormulaC13H19N3O2S
Molecular Weight281.38 g/mol
Structural Identifiers
InChIInChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1
InChIKeyJJXUHRONZVELPY-NHCYSSNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin Alkyne for Click Chemistry: Essential Procurement Parameters for Bioconjugation and Proteomics


Biotin alkyne (CAS 773888-45-2) is a heterobifunctional reagent that combines the high-affinity biotin moiety with a terminal alkyne group . This configuration enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to covalently link biotin to azide-functionalized biomolecules . Its molecular weight of 281.37 g/mol and compact structure (C13H19N3O2S) provide a balance between solubility in organic solvents and reactivity in aqueous click conditions .

Why Generic Biotin Alkyne Substitution Compromises Proteomic Depth and Binding Reversibility


Direct substitution of biotin alkyne with uncleavable analogs, SPAAC-compatible derivatives, or desthiobiotin variants introduces quantifiable deficits in protein identification depth, database verification accuracy, and affinity purification control. Without accounting for these performance gaps, experimental workflows may suffer from reduced peptide coverage, higher false-negative rates in post-translational modification analysis, or irreversible streptavidin binding that precludes native elution and downstream functional assays [1][2][3].

Quantitative Differentiation of Biotin Alkyne: Head-to-Head Performance Data for Scientific Procurement Decisions


Acid-Cleavable Biotin Alkyne Doubles Peptide Identification and Increases Protein Quantification by >50% Over Uncleavable Analog

In a direct comparison of cleavable (DADPS) and uncleavable biotin-alkyne in BONCAT proteomics, the cleavable variant identified and quantified more than double the number of peptides and over 50% more proteins via TMT mass spectrometry [1][2].

BONCAT TMT Proteomics Peptide Enrichment

CuAAC with Biotin-Diazo-Alkyne Identifies 22% More O-GlcNAc Proteins and Achieves 61% Higher Database Verification Accuracy Than SPAAC with Biotin-DIBO-Alkyne

A comparative proteomics study using CuAAC with Biotin-Diazo-Alkyne versus SPAAC with Biotin-DIBO-Alkyne for O-GlcNAc enrichment revealed that CuAAC identified 229 proteins (22% more than SPAAC's 188) and verified 74 proteins against the dbOGAP database (61% more than SPAAC's 46), demonstrating superior labeling efficiency and specificity [1].

O-GlcNAc Proteomics Click Chemistry Database Verification

Biotin Alkyne Exhibits 10,000-Fold Stronger Streptavidin Binding Affinity Than Desthiobiotin Alkyne for Irreversible Capture Workflows

Biotin alkyne derivatives bind streptavidin with an equilibrium dissociation constant (KD) of approximately 10⁻¹⁵ M, whereas desthiobiotin alkyne variants exhibit a 10,000-fold weaker affinity (KD ≈ 10⁻¹¹ M) [1]. This affinity difference directly impacts the reversibility of capture: biotin-streptavidin complexes are essentially irreversible under physiological conditions, while desthiobiotin-streptavidin complexes can be competitively eluted with excess free biotin [1].

Affinity Purification Streptavidin Binding Biotin-Desthiobiotin Comparison

Biotin Alkyne Solubility Profile: 20 mg/mL in DMSO with 40-Fold Reduction in Aqueous Buffer Mixtures

Biotin alkyne demonstrates high solubility in DMSO and DMF (≥20 mg/mL) but exhibits a marked 40-fold decrease in solubility when diluted into PBS-containing mixtures (0.5 mg/mL in 1:1 DMSO:PBS) . This solubility behavior is critical for designing click reactions that require aqueous compatibility while maintaining sufficient reagent concentration.

Solubility Formulation Click Chemistry Reagents

Optimal Procurement-Driven Applications for Biotin Alkyne in Proteomics and Chemical Biology


Deep Proteomic Profiling of Newly Synthesized Proteins via Acid-Cleavable Biotin Alkyne

In BONCAT and TMT-based quantitative proteomics, acid-cleavable biotin alkyne (DADPS variant) provides >2-fold higher peptide identifications and >50% higher protein quantification compared to uncleavable analogs [1]. This performance gain is essential for studies requiring maximal coverage of nascent proteomes, such as translational regulation or stress response mapping.

High-Coverage O-GlcNAc and PTM Enrichment Using CuAAC with Biotin-Diazo-Alkyne

For post-translational modification (PTM) analysis—particularly O-GlcNAcylation—CuAAC with biotin-diazo-alkyne identifies 22% more modified proteins and achieves 61% higher database verification accuracy than SPAAC alternatives [2]. This reagent is the preferred choice for researchers seeking to minimize false-negative rates in PTM discovery workflows.

Irreversible Streptavidin Capture for Stringent Affinity Purification

In workflows requiring maximal target recovery and resistance to harsh wash conditions (e.g., high-salt, detergent, or chaotropic buffers), biotin alkyne's 10⁻¹⁵ M KD affinity for streptavidin ensures essentially irreversible capture [3]. This is critical for low-abundance protein isolation, ChIP-seq, and single-molecule pull-down assays where target loss during washes must be minimized.

Technical Documentation Hub

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